molecular formula C18H11Cl2N3OS B2511599 4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide CAS No. 882748-16-5

4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide

Cat. No.: B2511599
CAS No.: 882748-16-5
M. Wt: 388.27
InChI Key: SOMKFKHDYDWULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide typically involves multiple steps, starting with the preparation of the thiochromeno[4,3-d]pyrimidine core This core is synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution; Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(9-chloro-5H-benzothiopyrano[4,3-d]pyrimidin-2-yl)benzenecarboxamide
  • 4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzamide

Uniqueness

4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual chlorination and the presence of both thiochromeno and pyrimidine rings make it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3OS/c19-12-3-1-10(2-4-12)17(24)23-18-21-8-11-9-25-15-6-5-13(20)7-14(15)16(11)22-18/h1-8H,9H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMKFKHDYDWULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2C3=C(S1)C=CC(=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.